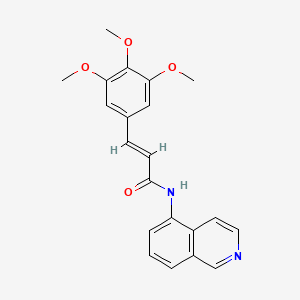

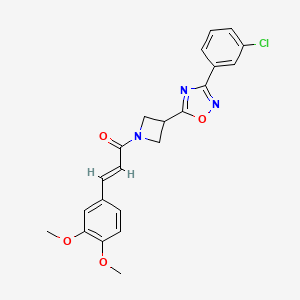

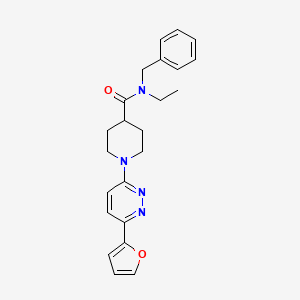

(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, is a chemical entity that appears to be related to the field of organic chemistry, specifically involving isoquinoline derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound of interest.

Synthesis Analysis

The synthesis of related isoquinoline compounds involves the formation of N-formylenamides through cyclization reactions. According to the second paper, N-formylenamides of isoquinoline were synthesized from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides by cyclization in the presence of a catalytic amount of p-toluensulfonic acid . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be quite complex. The first paper describes a related compound, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, which crystallizes as a cis formamide isomer with the isoquinoline and benzene fragments nearly perpendicular to each other . This information provides a basis for understanding the spatial arrangement of the isoquinoline moiety in similar compounds, which could be extrapolated to the compound of interest.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to this compound, they do mention the use of intermolecular N-H⋯O hydrogen bonds in the formation of centrosymmetric dimers . This indicates that the compound may participate in hydrogen bonding, which could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural features and synthetic routes described in the papers. For instance, the presence of multiple methoxy groups suggests that the compound might exhibit increased solubility in organic solvents. The planarity of the formamide group with the isoquinoline unit, as mentioned in the first paper, could influence the compound's crystal packing and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Related Compounds : Various enamides derived from isoquinoline, similar to (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, have been synthesized for different scientific purposes. For example, the synthesis of the novel enamide isoquinoline alkaloid polycarpine from commercially available trimethoxyacetophenone was described, showcasing the potential for creating diverse isoquinoline-based compounds (Lenz & Woo, 1981).

- Characteristics and Applications : A study on the synthesis and characterization of polymides involving similar chemical structures indicated their application in creating soluble polymides useful in various industrial applications (Imai et al., 1984).

Biological and Pharmaceutical Research

- Hemostatic Properties : A series of amides, including those related to the this compound structure, were synthesized and evaluated for their influence on blood coagulation. These compounds were found to be hemostatics, decreasing blood coagulation time by 14-16% (Limanskii et al., 2009).

- Anticancer Activity : Research involving the synthesis of trimethoxyphenylquinoline derivatives, which are structurally related to the compound of interest, showed promising antiproliferative activity against various human cancer cell lines. This indicates the potential application of similar compounds in cancer research and treatment (Wu et al., 2020).

Advanced Materials Research

- Polymer Synthesis : The creation of novel polymides from related chemical structures demonstrates the utility of these compounds in developing new materials with desirable properties such as solubility in organic solvents and high thermal stability, which are important in various industrial and technological applications (Imai et al., 1984).

Eigenschaften

IUPAC Name |

(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWLHUOLECIUOW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)